Cas no 852457-39-7 (1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]-)
![1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]- structure](https://es.kuujia.com/scimg/cas/852457-39-7x500.png)
852457-39-7 structure
Nombre del producto:1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]-
Número CAS:852457-39-7
MF:C22H48N2O8
Megavatios:468.625127792358
CID:1835893
1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]-
- 1,2-ethanediamine, N<sup>1
- N,N,N',N'<wbr>
- LogP</sup>
- 1,2-Ethanediamine, N1,N1,N2,N2-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]-
-
- Renchi: 1S/C22H48N2O8/c1-19(2,3)29-25-15-23(16-26-30-20(4,5)6)13-14-24(17-27-31-21(7,8)9)18-28-32-22(10,11)12/h13-18H2,1-12H3
- Clave inchi: VGSYNWQXVMEDHW-UHFFFAOYSA-N
- Sonrisas: C(N(COOC(C)(C)C)COOC(C)(C)C)CN(COOC(C)(C)C)COOC(C)(C)C
Propiedades experimentales
- Denso: 1.024±0.06 g/cm3(Predicted)
- Punto de ebullición: 433.6±45.0 °C(Predicted)
- PKA: 4.16±0.50(Predicted)
1,2-ethanediamine, N~1~,N~1~,N~2~,N~2~-tetrakis[[(1,1-dimethylethyl)dioxy]methyl]- Literatura relevante
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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